4-Bromo-2-iodo-6-methylaniline
Description
Significance of Aryl Halides as Synthetic Intermediates
Aryl halides are organic compounds in which a halogen atom (fluorine, chlorine, bromine, or iodine) is directly bonded to an aromatic ring. iitk.ac.inchemistrylearner.com This structural feature makes them exceptionally valuable as synthetic intermediates in the construction of more elaborate molecules. iitk.ac.infiveable.meanylearn.ai Their importance is underscored by their extensive use in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. iitk.ac.infiveable.me
The reactivity of aryl halides is largely defined by the carbon-halogen bond and the stability of the aromatic ring. chemistrylearner.comfiveable.me While they are generally less reactive towards traditional nucleophilic substitution reactions compared to alkyl halides, they are highly effective participants in a variety of transition-metal-catalyzed cross-coupling reactions. chemistrylearner.comfiveable.me Seminal reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings frequently employ aryl halides to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. chemistrylearner.comfiveable.me The specific halogen atom influences the reactivity, with iodides being the most reactive, followed by bromides and then chlorides, allowing chemists to fine-tune reaction conditions. fiveable.me This reactivity makes aryl halides fundamental building blocks for creating the complex scaffolds of many modern drugs and materials. iitk.ac.inlibretexts.org
Strategic Importance of Dihalogenated Anilines in Complex Molecular Architectures
Dihalogenated anilines are a specialized subclass of aryl halides that contain two halogen atoms on the aniline (B41778) core. The presence of two distinct halogen atoms, often different ones (e.g., bromine and iodine), provides a powerful strategic advantage in the synthesis of complex molecular architectures. This differential reactivity allows for selective, stepwise functionalization of the aromatic ring.
The varying reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) enables chemists to perform sequential cross-coupling reactions. For instance, the more reactive C-I bond can be selectively coupled under milder conditions, leaving the C-Br bond intact for a subsequent, different coupling reaction. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the controlled and predictable assembly of highly substituted and intricate molecular frameworks from a single, versatile starting material. This step-wise approach is crucial for building molecules with precise substitution patterns, which is often a requirement for biologically active compounds and advanced materials. nih.gov The aniline functional group itself can also be used to direct reactions or can be modified, further adding to the synthetic utility of these compounds. nih.govresearchgate.net
Overview of 4-Bromo-2-iodo-6-methylaniline as a Key Building Block
Among the vast array of dihalogenated anilines, this compound has emerged as a particularly valuable and strategic building block in organic synthesis. google.com This compound incorporates a bromine atom, a more reactive iodine atom, a methyl group, and an amino group on a benzene (B151609) ring. This specific arrangement of functional groups offers multiple reaction sites that can be addressed selectively.
The differential reactivity between the carbon-iodine bond at the 2-position and the carbon-bromine bond at the 4-position is the key to its synthetic utility. The C-I bond can be selectively targeted in palladium-catalyzed reactions, such as the Sonogashira coupling, while the C-Br bond remains available for subsequent transformations. google.com
A notable application of this building block is in the synthesis of substituted indoles, which are core structures in many pharmaceutically active compounds. google.com For example, a patented synthetic route utilizes this compound as a starting material to produce 5-bromo-7-methylindole, an important intermediate in drug discovery and development. google.com The synthesis involves an initial Sonogashira coupling at the iodo-substituted position, followed by a cyclization reaction to form the indole (B1671886) ring. google.com This exemplifies the strategic advantage of using a precisely substituted dihalogenated aniline to construct complex heterocyclic systems.
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | achemblock.com |
| CAS Number | 922170-67-0 | achemblock.comavantorsciences.com |
| Molecular Formula | C₇H₇BrIN | achemblock.comavantorsciences.comnih.gov |
| Molecular Weight | 311.95 g/mol | achemblock.com |
| Monoisotopic Mass | 310.88065 Da | uni.lu |
| SMILES | CC1=CC(=CC(=C1N)I)Br | uni.lu |
| InChIKey | QBRVKTCCYSLHTO-UHFFFAOYSA-N | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-iodo-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRVKTCCYSLHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728859 | |
| Record name | 4-Bromo-2-iodo-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922170-67-0 | |
| Record name | 4-Bromo-2-iodo-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Reactivity and Mechanistic Investigations of 4 Bromo 2 Iodo 6 Methylaniline
Chemoselective Reactivity of Carbon-Halogen Bonds
The differing bond strengths and reactivities of the C-I and C-Br bonds in 4-bromo-2-iodo-6-methylaniline are central to its utility in sequential functionalization.
In transition-metal-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This difference in reactivity is primarily attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making oxidative addition of a low-valent metal catalyst to the C-I bond a more facile process.
In Suzuki-Miyaura couplings, this reactivity difference is exploited to achieve selective functionalization. For instance, the iodine atom can be selectively replaced by an aryl group using a palladium catalyst like Pd(PPh₃)₄ with an arylboronic acid, while the bromine atom remains intact. This allows for a stepwise approach to synthesizing complex biaryl structures. The general order of reactivity for aryl halides in Suzuki coupling is I > Br > Cl. mdpi.comresearchgate.net The reaction of this compound with an arylboronic acid under appropriate conditions will selectively yield a 4-bromo-6-methyl-2-aryl-aniline derivative.
Similarly, in Ullmann-type reactions, which are typically copper-catalyzed, the C-I bond exhibits greater reactivity than the C-Br bond. mdpi.comnih.gov This allows for the selective formation of C-N, C-O, or C-S bonds at the 2-position of the aniline (B41778) ring. While modern Ullmann protocols have improved the reactivity of aryl bromides, the inherent preference for aryl iodide reaction remains a key feature for selective transformations. mdpi.comarkat-usa.org
The following table summarizes the general reactivity trends in these cross-coupling reactions:
| Reaction Type | Catalyst System (Example) | Relative Reactivity of C-X Bond | Selective Outcome with this compound |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | C-I >> C-Br | Selective coupling at the C-I position |
| Ullmann Condensation | CuI / Ligand / Base | C-I > C-Br | Preferential coupling at the C-I position |
Halogen atom transfer (XAT) is a radical-based mechanism that can be involved in certain cross-coupling reactions. unirioja.esacs.org In this process, a radical species abstracts a halogen atom from the aryl halide, generating an aryl radical. The reactivity in XAT processes is also dependent on the nature of the halogen, with the weaker C-I bond being more susceptible to homolytic cleavage than the C-Br bond. unirioja.es Computational studies have shown that the activation free energy barrier for XAT is lower for aryl iodides and bromides compared to chlorides. unirioja.es While detailed mechanistic studies specifically on this compound are not extensively reported, the general principles of XAT suggest that radical-mediated processes would also likely occur selectively at the C-I bond. researchgate.net
Transition-Metal-Catalyzed Cross-Coupling Reactions
The presence of both a reactive C-I bond and a less reactive C-Br bond, along with the amino group, makes this compound a versatile substrate for various transition-metal-catalyzed cross-coupling reactions.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds. benthamscience.comnih.govrsc.orgorganic-chemistry.org Given the differential reactivity of the carbon-halogen bonds, a selective Buchwald-Hartwig amination on this compound would be expected to occur at the more reactive C-I position. This would involve the coupling of an amine with the 2-position of the aniline ring, leaving the C-Br bond available for subsequent transformations. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity in these reactions. rsc.orgnih.gov Catalyst systems based on ligands like BrettPhos and RuPhos have shown broad applicability in C-N cross-coupling reactions. rsc.org
A hypothetical selective Buchwald-Hartwig amination is presented in the table below:
| Reactant 1 | Reactant 2 | Catalyst System (Example) | Expected Major Product |
|---|---|---|---|
| This compound | A secondary amine (e.g., Morpholine) | Pd₂(dba)₃ / BrettPhos / NaOtBu | 4-Bromo-6-methyl-N²-morpholinobenzene-1,2-diamine |
Ullmann-type reactions, traditionally catalyzed by copper, are effective for forming C-N and C-S bonds. nih.govresearchgate.netsioc-journal.cn The development of ligand-assisted copper catalysis has significantly broadened the scope and improved the conditions for these reactions. nih.govnih.govsioc-journal.cn For this compound, copper-catalyzed coupling with N-nucleophiles (amines, amides, heterocycles) or S-nucleophiles (thiols) would preferentially occur at the C-I bond. acs.orgresearchgate.net The use of ligands such as diamines or amino acids can facilitate these transformations under milder conditions. nih.govresearchgate.net
The following table illustrates potential selective Ullmann-type reactions:
| Reaction Type | Nucleophile | Catalyst System (Example) | Expected Major Product |
|---|---|---|---|
| Ullmann C-N Coupling | Indole (B1671886) | CuI / L-proline / K₂CO₃ | 1-(4-Bromo-2-amino-3-methylphenyl)-1H-indole |
| Ullmann C-S Coupling | Thiophenol | CuI / Diamine ligand / Base | 4-Bromo-6-methyl-2-(phenylthio)aniline |
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly in the synthesis of biaryl compounds. libretexts.orgorganic-chemistry.org As previously discussed, the high chemoselectivity for the C-I bond over the C-Br bond in this compound makes it an ideal substrate for sequential Suzuki couplings. The first Suzuki reaction, typically catalyzed by a palladium(0) complex, will selectively replace the iodine atom. acs.org The resulting bromo-biaryl intermediate can then undergo a second Suzuki coupling under more forcing conditions or with a different catalyst system to functionalize the C-Br bond, allowing for the synthesis of unsymmetrical terphenyl derivatives. uio.no
An example of a sequential Suzuki-Miyaura coupling is outlined below:
| Step | Reactants | Catalyst System (Example) | Product |
|---|---|---|---|
| 1 | This compound + Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4'-Bromo-2'-methyl-[1,1'-biphenyl]-2-amine |
| 2 | 4'-Bromo-2'-methyl-[1,1'-biphenyl]-2-amine + 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₃PO₄ | 4''-Methoxy-2'-methyl-[1,1':4',1''-terphenyl]-2-amine |
Heck Coupling Reactions
The Heck reaction, a cornerstone of carbon-carbon bond formation, has been explored with substrates like this compound. This palladium-catalyzed reaction typically involves the coupling of an unsaturated halide with an alkene. In the case of dihalogenated anilines, the differential reactivity of the carbon-halogen bonds (C-I vs. C-Br) is a key consideration. The carbon-iodine bond is generally more reactive towards oxidative addition to the palladium catalyst than the carbon-bromine bond. This chemoselectivity allows for sequential and site-selective functionalization.
Research has shown that N-(o-bromoaryl)acrylamides, structurally related to derivatives of this compound, can undergo palladium-catalyzed double-Heck and Heck-Suzuki cascade reactions. rsc.org For instance, the amide coupling of 3,3,3-trifluoroacrylic acid with 4-bromo-2-iodo-N-methylaniline yields the corresponding acrylamide, a suitable precursor for subsequent Heck-type cyclizations. rsc.org The higher reactivity of the aryl-iodide bond is often exploited in these transformations. acs.org Nickel-catalyzed versions of the Heck reaction have also been developed, sometimes offering advantages over palladium-based systems, such as impressively short reaction times. nih.gov However, these can also lead to side products through pathways involving Ni-H intermediates. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial in directing the outcome of these coupling reactions. researchgate.netfrontiersin.org
Intramolecular Cyclization Pathways
This compound and its derivatives are valuable precursors for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. The presence of multiple reactive sites—the amino group, and the bromo and iodo substituents—allows for diverse cyclization strategies. One common approach involves the formation of an aryl radical, typically at the more labile carbon-iodine bond, which can then cyclize onto a suitably positioned unsaturated moiety within the same molecule.
For example, 6-exo-trig radical cyclizations of o-iodoanilides are utilized to construct dihydroquinolin-2-ones. pitt.edu In these reactions, halogen abstraction from the ortho position generates an aryl radical that subsequently cyclizes. pitt.edu Both radical and anionic cyclization pathways have been investigated, and in certain systems, they have been shown to proceed with the same sense of chirality. pitt.edu The nature of the halogen can be critical, influencing the ratio of cyclized to oxidized products. pitt.edu In some cases, if the starting halide is easily reduced, a single electron transfer from cyclized intermediates to the starting material can disrupt the expected radical chain mechanism. pitt.edu The synthesis of benzothiazole (B30560) derivatives has also been achieved using related bromo-iodobenzothiazoles, highlighting the utility of such scaffolds in constructing complex heterocyclic systems. researchgate.net
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNA) on an electron-rich ring like aniline is generally difficult. However, the presence of halogen substituents on this compound alters its electronic properties and can enable such reactions, particularly under specific conditions or with activation. The generally accepted mechanism for SNA on activated aryl halides is a two-step addition-elimination process. libretexts.org This involves the initial attack of a nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. libretexts.orgiscnagpur.ac.in
For SNA to occur readily, the aromatic ring is typically rendered electron-poor by the presence of strong electron-withdrawing groups, which is not the primary characteristic of the methyl and amino groups on this compound. masterorganicchemistry.com However, the inductive effect of the halogens does contribute to some deactivation of the ring. The reactivity in SNA reactions is often enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group. libretexts.org In the context of di- or tri-halogenated anilines, the relative reactivity of the halogens as leaving groups becomes important, with iodide generally being a better leaving group than bromide. Kinetic studies on related systems have shown the order of halogen replacement to be I > Br > Cl. shu.ac.uk
Radical-Mediated Transformations and Electron Transfer Processes
This compound can participate in radical-mediated transformations, often initiated by single-electron transfer (SET) processes. The generation of an aryl radical from the C-I bond is a key step in many such reactions. This can be achieved through various methods, including photoredox catalysis or reaction with radical initiators. Once formed, the aryl radical can undergo a variety of subsequent reactions, such as cyclizations or couplings.
The electrochemical oxidation of halogenated anilines has been studied to understand the initial electron transfer steps and subsequent reactions. researchgate.net For bromoanilines, the primary electrochemical oxidation route often follows the Bacon–Adams mechanism, leading to dimerization. researchgate.net In some cases, the para-substituent is eliminated during dimerization, and the resulting oxidized halogen can substitute at a free ortho position of the starting material. researchgate.net Radical-polar crossover reactions, where a radical intermediate is converted to an ionic one (or vice versa) via an electron transfer event, represent a powerful strategy in organic synthesis. thieme-connect.de This approach allows for the combination of radical and polar reactivity in a single synthetic operation. thieme-connect.de For instance, a radical can be oxidized to a cation, which then undergoes a polar reaction. Such sequences are valuable in designing complex tandem or multicomponent reactions. thieme-connect.demdpi.com
Influence of Substituents and Steric Hindrance on Reactivity
The reactivity of this compound is a complex interplay of the electronic and steric effects of its three substituents: the bromo, iodo, and methyl groups, as well as the amino group.
Steric Hindrance : The methyl group at the 6-position and the iodine atom at the 2-position, both ortho to the amino group, create significant steric hindrance around the amino group and the adjacent positions. This steric crowding can influence the approach of reagents and affect reaction rates. For example, steric hindrance is known to decrease the rate of reactions involving metal complex attack on substituted anilines. moreheadstate.edu In reactions like the Heck coupling, steric hindrance near the reactive site can impact the efficiency and selectivity of the catalytic process. nih.gov
Leaving Group Ability : In nucleophilic aromatic substitution and cross-coupling reactions, the relative leaving group ability of the halogens is critical. The C-I bond is weaker and more polarizable than the C-Br bond, making iodide a better leaving group. This difference in reactivity is often exploited for selective functionalization, where reactions can be made to occur preferentially at the C-I bond. acs.orgshu.ac.uk
Computational and Theoretical Chemistry Studies of 4 Bromo 2 Iodo 6 Methylaniline
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. scispace.com It is a quantum mechanical method that models the electron density of a system to determine its energy and other properties. scispace.com For complex organic molecules such as 4-bromo-2-iodo-6-methylaniline, DFT calculations can predict molecular geometries, electronic distributions, and spectroscopic characteristics. researchgate.net The theory is founded on the principle that the total energy of a system is a functional of its electron density, providing a framework that is in principle exact, though in practice, relies on approximations for the exchange-correlation functional. scispace.com DFT methods are frequently used to predict reactivity patterns that can guide synthetic efforts.
A significant application of DFT is the mapping of potential energy surfaces for chemical reactions, which includes the identification of transition states and the calculation of activation energies. This analysis is crucial for understanding reaction mechanisms and predicting the feasibility and rate of a chemical transformation.
For instance, in reactions involving halogenated anilines, DFT can be employed to model the step-by-step mechanism, such as electrophilic substitution or cross-coupling reactions. csic.es By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The activation energy (Ea), which represents the energy barrier that must be overcome for a reaction to occur, is a key parameter derived from these profiles. csic.essci-hub.se A lower activation energy implies a faster reaction rate. For this compound, DFT studies could elucidate the preferred pathways for reactions like N-alkylation, acylation, or metal-catalyzed cross-coupling at the C-Br or C-I positions, revealing which transformations are kinetically favored.
The Molecular Electrostatic Potential (MEP) is a valuable tool derived from computational calculations that helps visualize the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to identify regions that are electron-rich or electron-poor. uni-muenchen.deresearchgate.net This mapping provides a powerful visual guide to the reactive behavior of a molecule towards electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) reagents. researchgate.net
For this compound, an MEP map would reveal:
Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. Such areas are expected around the nitrogen atom of the amino (-NH2) group due to the lone pair of electrons and across the π-system of the aromatic ring.
Positive Potential (Blue): These regions are electron-poor or have a partial positive charge, making them attractive to nucleophiles. The hydrogen atoms of the amino group would exhibit positive potential. The halogen atoms (bromine and iodine) can also exhibit regions of positive potential known as a "sigma-hole," particularly on the outermost portion of the atom along the C-X bond axis, making them potential halogen bond donors. researchgate.net
Neutral Potential (Green): These regions have a relatively neutral electrostatic potential. researchgate.net
Table 2: Interpreting a Molecular Electrostatic Potential (MEP) Map
| Color | Potential | Implied Reactivity | Likely Site on this compound |
|---|---|---|---|
| Red | Most Negative | Site for Electrophilic Attack | Nitrogen atom of the amino group |
| Yellow/Orange | Negative | Site for Electrophilic Attack | Aromatic ring π-system |
| Green | Near Zero / Neutral | Low reactivity | Carbon-hydrogen bonds of the methyl group |
| Blue | Positive | Site for Nucleophilic Attack | Hydrogen atoms of the amino group |
| Light Blue | Slightly Positive | Potential Halogen Bonding Site | Outer region of Iodine and Bromine atoms (σ-hole) |
Key reactivity indices include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity.
Fukui Functions (f(r)): A local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo nucleophilic, electrophilic, or radical attack.
| Fukui Function (f(r)) | [∂ρ(r)/∂N]_v(r) | Identifies the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. |
Beyond MEP maps and reactivity indices, the analysis of atomic charges and bond orders from DFT calculations offers a straightforward method for predicting reactivity.
Charge Density: The distribution of electron charge across the molecule can be quantified using various population analysis schemes (e.g., Mulliken, Natural Bond Orbital). Atoms with a significant negative charge are typically nucleophilic and prone to attack by electrophiles. Conversely, atoms with a positive charge are electrophilic.
Bond Order: This value indicates the number of chemical bonds between two atoms. A lower bond order for a particular bond, such as a carbon-halogen bond, may suggest that it is weaker and therefore more susceptible to cleavage during a chemical reaction. In this compound, one would expect the C-I bond to have a lower bond order and be more readily broken than the C-Br bond in many chemical transformations.
Ab Initio Molecular Dynamics (AIMD) Simulations
While DFT calculations typically focus on static, minimum-energy structures, Ab Initio Molecular Dynamics (AIMD) simulations introduce the dimension of time. AIMD uses quantum mechanical calculations (like DFT) to compute the forces acting on atoms at each step of a simulation, allowing the system to evolve dynamically. This method is invaluable for studying molecular motion, conformational changes, and reaction dynamics in a more realistic, time-dependent manner.
The presence of two different halogen atoms on the aniline (B41778) ring makes the selective cleavage of the C-I versus the C-Br bond a key question in the synthetic application of this compound. AIMD simulations are well-suited to investigate the dynamics of this bond-breaking process.
By simulating the molecule under conditions that mimic a chemical reaction (e.g., elevated temperature or the presence of a catalytic species), AIMD can track the trajectories of the atoms over time. This allows for direct observation of which bond is more likely to break first and under what conditions. Generally, the carbon-iodine bond is longer and weaker than the carbon-bromine bond, making it more susceptible to cleavage. shu.ac.uk AIMD simulations could quantify this difference by revealing the vibrational modes that lead to bond dissociation and the time scales over which these events occur, providing dynamic insights that complement the static picture from potential energy surface calculations.
Table 4: Comparison of Carbon-Halogen Bond Properties Influencing Cleavage
| Property | Carbon-Iodine (C-I) Bond | Carbon-Bromine (C-Br) Bond | Implication for Cleavage |
|---|---|---|---|
| Average Bond Energy | ~220 kJ/mol | ~280 kJ/mol | The C-I bond requires less energy to break, favoring its cleavage. |
| Bond Length | Longer | Shorter | The longer C-I bond is generally weaker and more reactive. |
| Polarizability | Higher | Lower | The higher polarizability of iodine makes the C-I bond more susceptible to interaction with reagents and catalysts. |
| Reactivity Order | I > Br > Cl > F | I > Br > Cl > F | In many reactions (e.g., nucleophilic substitution, cross-coupling), the C-I bond is the most reactive. shu.ac.uk |
Hydrated Electron Reactivity with Aryl Halides
While direct studies on the hydrated electron reactivity specifically with this compound are not extensively documented in the provided results, the electrochemical behavior of similar halogenated anilines provides a framework for understanding potential reactions. Studies on the electrochemical oxidation of various bromo- and iodoanilines in acetonitrile (B52724) solution indicate that the primary reaction is dimerization, which involves the elimination of the para-substituent halide. researchgate.net
In the case of 4-bromoanilines, the eliminated bromide can be oxidized to bromine, which then substitutes an available ortho position on the starting molecule. researchgate.net However, for 4-iodoaniline, the rejected iodide ion is oxidized to elemental iodine and does not result in further halogenation of the aniline. researchgate.net This suggests that in a compound like this compound, the reactivity of the halogen substituents would be a key determinant in its reactions involving electron transfer processes.
Quantitative Structure-Activity Relationships (QSAR) for Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the physicochemical and biological properties of molecules based on their chemical structure. nih.govuni.lu These models are crucial in fields like toxicology and drug discovery for forecasting the potential effects of chemical compounds. nih.gov
For substituted aromatic compounds, including halogenated anilines, QSAR studies have been employed to predict their toxicity to various organisms. nih.gov The models often use descriptors that quantify molecular properties to correlate with biological activity. uni.lu While a specific QSAR model for this compound is not detailed, the principles of QSAR suggest that its reactivity and biological activity would be influenced by the electronic and steric properties of the bromo, iodo, and methyl substituents on the aniline ring. The development of a predictive QSAR model for this compound would require a dataset of related molecules and their measured activities. nih.gov
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and intermolecular forces of this compound are fundamental to understanding its properties in the solid state.
Hydrogen Bonding Networks in Solid-State Structures
In the solid state, anilines often participate in hydrogen bonding via their amino groups. For a related compound, 5-bromo-4-iodo-2-methylaniline, crystallographic analysis reveals that the asymmetric unit contains two independent molecules linked by weak N—H···N hydrogen bonds between the amino groups. nih.gov The N···N distance in this interaction is reported as 3.300 (14) Å. nih.gov This suggests that this compound would likely exhibit similar intermolecular hydrogen bonding, forming networks that contribute to the stability of its crystal lattice. The presence of the amino group as a hydrogen bond donor is a critical feature in the molecular packing of such compounds.
Halogen Bonding Interactions and Their Significance
Halogen bonding is another significant non-covalent interaction that can influence the crystal structure of halogenated compounds. The iodine atom, in particular, is known to act as a halogen bond donor, interacting with electron-rich atoms on adjacent molecules. In related iodinated nitroanilines, halogen bonding involving the iodine atom complements the hydrogen bonding networks, further stabilizing the crystal structure. The polarizability of the iodine atom enhances these intermolecular interactions. It is therefore highly probable that the iodine and bromine atoms in this compound participate in halogen bonding, playing a crucial role in its solid-state architecture.
Table of Predicted Collision Cross Section Data
Below is a table of predicted collision cross section (CCS) values for different adducts of this compound, calculated using CCSbase. uni.lu These values are important in analytical techniques like ion mobility spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 311.88793 | 144.0 |
| [M+Na]+ | 333.86987 | 141.9 |
| [M+NH4]+ | 328.91447 | 146.0 |
| [M+K]+ | 349.84381 | 143.8 |
| [M-H]- | 309.87337 | 140.3 |
| [M+Na-2H]- | 331.85532 | 137.1 |
| [M]+ | 310.88010 | 140.7 |
| [M]- | 310.88120 | 140.7 |
m/z: mass to charge ratio of the adduct
Applications of 4 Bromo 2 Iodo 6 Methylaniline in Sophisticated Organic Synthesis
Synthesis of Nitrogen-Containing Heterocyclic Systems
The strategic placement of reactive sites on the 4-bromo-2-iodo-6-methylaniline ring makes it an ideal precursor for synthesizing a variety of heterocyclic compounds. The ortho-iodoaniline moiety is particularly well-suited for cyclization reactions that form fused ring systems, which are prevalent in pharmaceuticals, natural products, and materials science.
Carbazole (B46965) Derivatives
Carbazole scaffolds are important structural motifs found in numerous biologically active compounds and functional organic materials. The synthesis of substituted carbazoles can be efficiently achieved using precursors like this compound. A primary method involves a palladium-catalyzed reaction sequence that begins with the amination of a C-I bond, followed by an intramolecular direct arylation to close the carbazole ring. organic-chemistry.org
For instance, the reaction of an o-iodoaniline with a silylaryl triflate in the presence of cesium fluoride (B91410) can yield an N-arylated product, which subsequently undergoes palladium-catalyzed cyclization to form the carbazole core. This methodology is tolerant of various functional groups, making it a robust route for creating diverse carbazole libraries. organic-chemistry.org The presence of the bromo and methyl groups on the this compound starting material allows for the creation of specifically functionalized carbazole products, with the bromine atom available for further downstream modifications.
Table 1: Representative Palladium-Catalyzed Carbazole Synthesis
| Starting Material | Reaction Type | Catalyst/Reagents | Product Type | Ref. |
|---|---|---|---|---|
| o-Iodoaniline | Intramolecular C-H Arylation | Pd Catalyst | Carbazole | organic-chemistry.org |
| Biaryl Azide | Rhodium-Catalyzed Cyclization | Rh₂(OCOC₃F₇)₄ | Carbazole | organic-chemistry.org |
| 2,2'-Dibromobiphenyl | Copper-Catalyzed C-N Coupling | Cu Catalyst, Amine | N-Substituted Carbazole | organic-chemistry.org |
Benzoxazinone (B8607429) Synthesis
Benzoxazinones are a class of heterocyclic compounds with significant applications in medicinal chemistry. The synthesis of these structures can be accomplished through the carbonylative cyclization of o-iodoanilines. In this process, this compound can react with carbon monoxide and an appropriate coupling partner in the presence of a palladium catalyst.
A highly efficient method involves the heterogeneous palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides. organic-chemistry.org This reaction constructs 2-arylbenzoxazinones with excellent atom economy and functional group tolerance. The process is believed to involve the formation of an acyl-palladium intermediate, followed by intramolecular cyclization with the amino group to form the benzoxazinone ring. The resulting 7-bromo-5-methyl-substituted benzoxazinone retains a reactive handle (the bromine atom) for further diversification.
Indole (B1671886) and Quinoline (B57606) Scaffolds
Indole Synthesis: The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs substituted indoles from an o-iodoaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com This heteroannulation is highly versatile and regioselective. nih.govub.edu this compound is an ideal substrate for this transformation, leading to the formation of 5-bromo-7-methyl-substituted indoles. The reaction mechanism involves oxidative addition of the C-I bond to a Pd(0) catalyst, followed by alkyne insertion and reductive elimination to form the indole ring. wikipedia.org
Quinoline Synthesis: Quinolines are another critical class of N-heterocycles. While direct cyclization is one route, a common strategy is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. alfa-chemistry.comnih.govorganic-chemistry.orgresearchgate.net this compound can be converted into the necessary 2-amino-3-iodo-5-bromobenzaldehyde or a corresponding ketone via targeted functionalization. This intermediate can then undergo the Friedländer annulation to produce highly substituted quinoline derivatives. nih.gov The remaining halogen atoms on the quinoline core provide opportunities for further chemical elaboration.
Spirosilabifluorene Derivatives
While specific literature detailing the use of this compound for spirosilabifluorene synthesis is not prevalent, a closely related isomer, 5-bromo-4-iodo-2-methylaniline, has been reported as a key intermediate in the synthesis of highly fluorescent, solid-state asymmetric spirosilabifluorene derivatives. The synthesis of these complex, spiro-fused systems often relies on multi-step sequences involving the formation of silicon-bridged aromatic structures, where halogenated anilines serve as foundational building blocks for constructing the fluorene (B118485) units. The principles of using dihalogenated anilines as precursors in such syntheses are well-established, suggesting the potential utility of this compound in accessing analogous structures.
Tetrahydroindoloisoquinolines
The tetrahydroindoloisoquinoline core is a complex, fused heterocyclic system found in various natural products and pharmacologically active molecules. The synthesis of this scaffold can be achieved through multi-step strategies that may originate from functionalized anilines. One potential pathway involves first constructing a substituted indole from this compound, for example, via the Larock synthesis. The resulting indole can then be elaborated and subjected to a subsequent cyclization, such as a Pictet-Spengler or a Bischler-Napieralski reaction, to form the fused isoquinoline (B145761) ring system.
A more direct approach involves intramolecular Pd-catalyzed alkene carboamination reactions of substrates like substituted 2-allyl-N-(2-bromobenzyl)anilines, which can be prepared from 2-allylanilines. scienceopen.com This demonstrates that complex fused systems can be constructed from appropriately substituted aniline (B41778) precursors, highlighting a potential synthetic route where this compound could serve as the initial building block.
Formation of Advanced Carbon-Carbon and Carbon-Heteroatom Bonds
The presence of two different halogen atoms with distinct reactivities makes this compound an excellent substrate for sequential cross-coupling reactions. nih.gov The C-I bond is significantly more reactive towards oxidative addition to palladium(0) catalysts than the C-Br bond. This reactivity difference allows for the selective functionalization of the C-2 position while leaving the C-4 position intact for a subsequent, different coupling reaction. researchgate.net
This hierarchical reactivity is exploited in various palladium-catalyzed reactions:
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. The C-I bond of this compound can be selectively coupled with an alkyne, preserving the C-Br bond for a later transformation. libretexts.orgorganic-chemistry.org This allows for the synthesis of 2-alkynyl-4-bromo-6-methylaniline intermediates.
Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an aryl halide and an organoboron compound. Selective coupling at the C-I position can introduce a new aryl or vinyl group at the C-2 position.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org The C-I bond can be selectively aminated to introduce a secondary or tertiary amino group at the C-2 position, yielding a dianiline derivative that retains the bromine atom for further functionalization. beilstein-journals.orgacsgcipr.org
This site-selective functionalization is a powerful tool for the convergent synthesis of complex molecules, where different fragments can be introduced in a controlled, step-wise manner.
Table 2: Chemoselective Cross-Coupling Reactions
| Reaction Name | Bond Formed | Reactive Site | Catalyst System (Typical) | Product Intermediate | Ref. |
|---|---|---|---|---|---|
| Sonogashira Coupling | C(sp²)-C(sp) | C-I | Pd(0) / Cu(I) | 2-Alkynyl-4-bromo-aniline | libretexts.orgorganic-chemistry.org |
| Suzuki-Miyaura Coupling | C(sp²)-C(sp²) | C-I | Pd(0) / Base | 2-Aryl-4-bromo-aniline | nih.gov |
| Buchwald-Hartwig Amination | C(sp²)-N | C-I | Pd(0) / Ligand / Base | 2-(Arylamino)-4-bromo-aniline | wikipedia.orglibretexts.org |
Role as a Precursor for Pharmaceutical and Agrochemical Intermediates
While specific, named end-products in the pharmaceutical and agrochemical sectors directly derived from this compound are not extensively documented in publicly available research, its structural motifs are characteristic of precursors used in these industries. The utility of analogous compounds, such as 4-bromo-2,6-dimethylaniline (B44771) in the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor Rilpivirine, highlights the potential of this class of molecules. Similarly, substituted anilines are core components of many fungicides, herbicides, and insecticides, where the nature and position of substituents on the aromatic ring are critical for biological activity.
The this compound scaffold offers medicinal and agricultural chemists a platform for generating libraries of novel compounds for biological screening. The distinct electronic and steric environment of the aniline, shaped by the ortho-iodo, ortho-methyl, and para-bromo substituents, can be systematically modified to explore structure-activity relationships (SAR). For instance, the core structure can be elaborated into more complex heterocyclic systems, a common feature in many bioactive molecules.
Table 1: Potential Applications of this compound Derivatives
| Industry Sector | Potential Application | Rationale for Use |
|---|---|---|
| Pharmaceuticals | Synthesis of kinase inhibitors, anti-viral agents, CNS-active drugs. | The substituted aniline core is a common feature in many biologically active compounds. The halogen atoms provide handles for further synthetic elaboration to optimize binding to biological targets. |
| Agrochemicals | Development of novel fungicides, herbicides, and insecticides. | Halogenated aromatic compounds are known to exhibit potent pesticidal properties. The specific substitution pattern can be tuned to enhance efficacy and selectivity. |
| Materials Science | Precursor for organic light-emitting diodes (OLEDs) and conductive polymers. | The ability to introduce different functional groups through cross-coupling reactions allows for the synthesis of materials with tailored electronic and photophysical properties. |
Divergent Synthesis Strategies Leveraging Polyhalogenation
The true synthetic power of this compound lies in the differential reactivity of its two halogen substituents, which enables divergent synthesis strategies. The carbon-iodine bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This reactivity difference allows for the selective functionalization of the ortho position (relative to the amino group) while leaving the para-bromo position intact for subsequent transformations.
This site-selectivity is the cornerstone of divergent synthesis, where a single starting material can be converted into a variety of structurally distinct products by altering reaction conditions or the sequence of reagents. For example, a Sonogashira coupling can be performed selectively at the C-I bond, followed by a Suzuki or Buchwald-Hartwig coupling at the C-Br bond. This one-pot or sequential approach provides a highly efficient route to trisubstituted aniline derivatives, which would be challenging to prepare using other methods.
Table 2: Orthogonal Reactivity of Halogen Atoms in this compound
| Halogen | Position | Relative Reactivity in Pd-Catalyzed Cross-Coupling | Typical Coupling Reactions |
|---|---|---|---|
| Iodine | Ortho (C2) | High | Sonogashira, Suzuki, Heck, Stille, Buchwald-Hartwig |
| Bromine | Para (C4) | Moderate | Suzuki, Stille, Buchwald-Hartwig, Negishi |
This differential reactivity allows for a planned and controlled construction of complex molecules. A typical synthetic sequence might involve:
Protection of the amino group: To prevent side reactions, the -NH2 group is often protected, for example, as an acetamide (B32628).
Selective reaction at the C-I bond: A palladium-catalyzed cross-coupling reaction is performed under conditions that favor the reaction of the more labile C-I bond.
Reaction at the C-Br bond: The reaction conditions are then changed (e.g., by using a different catalyst/ligand system or higher temperatures) to facilitate the coupling reaction at the less reactive C-Br bond.
Deprotection of the amino group: The protecting group is removed to yield the final, highly substituted aniline derivative.
This strategic approach minimizes the number of synthetic steps, reduces waste, and allows for the rapid generation of molecular diversity from a single, readily accessible precursor. The ability to introduce a wide range of substituents at specific positions makes this compound a powerful tool for the synthesis of sophisticated organic molecules with potential applications in drug discovery, crop protection, and materials science.
Advanced Characterization Methodologies in Research on 4 Bromo 2 Iodo 6 Methylaniline
High-Resolution Spectroscopic Techniques
Spectroscopic methods are fundamental in determining the molecular structure of 4-bromo-2-iodo-6-methylaniline, with each technique providing complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to map the carbon-hydrogen framework of a molecule.
¹H NMR: In ¹H NMR spectroscopy of this compound, one would expect to observe distinct signals corresponding to the different types of protons. The aromatic region would show signals for the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the bromo, iodo, methyl, and amino substituents. The methyl group (-CH₃) would typically appear as a singlet in the upfield region, while the amine (-NH₂) protons would present as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton. For this compound, seven distinct signals would be anticipated: six for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are highly sensitive to the attached substituents, with carbons bonded to electronegative halogens (bromine, iodine) showing characteristic shifts.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be used to establish connectivity. A COSY spectrum would confirm the coupling between adjacent aromatic protons, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.
Despite the utility of these techniques, specific, experimentally-derived NMR data for this compound are not widely available in published literature.
Infrared (IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands. Key expected frequencies include:
N-H Stretching: The primary amine (-NH₂) group would typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring carbon-carbon double bond stretches would result in several peaks in the 1450-1600 cm⁻¹ region.
This technique is also valuable for monitoring chemical reactions, such as the synthesis of this compound, by observing the appearance of product-specific peaks or the disappearance of reactant peaks.
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. The monoisotopic mass of this compound (C₇H₇BrIN) is 310.88065 Da. High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby validating the molecular formula.
The analysis also provides predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase. Predicted data for various adducts of this compound are available and offer insight into its behavior within a mass spectrometer. uni.lu
| Adduct | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 311.88793 | 145.2 |
| [M+Na]⁺ | 333.86987 | 151.0 |
| [M-H]⁻ | 309.87337 | 144.9 |
| [M+NH₄]⁺ | 328.91447 | 162.9 |
| [M+K]⁺ | 349.84381 | 145.5 |
The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, showing characteristic losses of substituents like bromine, iodine, or methyl groups.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this technique provides unparalleled detail, publicly accessible single-crystal X-ray diffraction data for this compound is currently unavailable. A crystallographic study would, however, yield critical information on its solid-state structure.
A successful crystallographic analysis would determine the bond lengths, bond angles, and torsion angles of the molecule, revealing its preferred conformation in the solid state. It would also elucidate the crystal packing, which describes how individual molecules are arranged in the unit cell. This includes determining the crystal system (e.g., monoclinic, orthorhombic) and space group, which define the symmetry of the crystal lattice.
Understanding the non-covalent interactions that govern the crystal packing is essential. For this compound, the primary amine group is capable of acting as a hydrogen bond donor. A key interaction expected in the crystal structure would be N-H···N hydrogen bonds, where the amine group of one molecule interacts with the amine group of a neighboring molecule. The analysis would precisely measure the distances and angles of these hydrogen bonds, providing insight into the stability and properties of the crystalline solid. Other potential interactions, such as halogen bonding involving the bromine or iodine atoms, could also be identified.
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthetic Routes
The traditional synthesis of polyhalogenated anilines often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. A primary future objective is the development of more sustainable and environmentally benign synthetic pathways to 4-bromo-2-iodo-6-methylaniline and its derivatives. researchgate.netresearchgate.net This involves adhering to the principles of green chemistry, such as improving atom economy, utilizing safer solvents, and reducing energy consumption.
Key research trends include:
Catalyst- and Solvent-Free Conditions: Inspired by recent advancements in green synthesis, researchers are exploring reactions under solvent-free conditions at elevated temperatures, which can lead to higher yields, shorter reaction times, and the elimination of volatile organic solvents. nih.gov
Heterogeneous Catalysis: The use of recyclable heterogeneous catalysts, such as supported gold nanoparticles for the chemoselective hydrogenation of nitro precursors, presents a sustainable alternative to homogeneous catalysts that are often difficult to recover. nih.gov
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), enhancing safety and scalability while often improving yields and reducing waste compared to batch processes.
Novel Halogenation/Functionalization Strategies: Moving beyond classical electrophilic aromatic substitution, research is focused on late-stage functionalization and direct synthesis from simpler precursors, potentially avoiding the need for protecting groups and reducing the number of synthetic steps. nih.govgoogle.com
| Green Chemistry Approach | Principle | Potential Application for this compound Synthesis |
|---|---|---|
| Solvent-Free Synthesis | Reduces pollution from volatile organic compounds (VOCs). | Direct amination or halogenation reactions performed by heating reagents without a solvent medium. nih.gov |
| Heterogeneous Catalysis | Facilitates catalyst recovery and reuse, reducing waste and cost. nih.gov | Use of supported metal catalysts (e.g., Au/TiO2, Pd/C) for reduction or cross-coupling steps. nih.gov |
| Flow Chemistry | Improves safety, control, and scalability; often increases efficiency. | Performing nitration, reduction, or halogenation steps in a continuous flow system. |
| One-Pot Syntheses | Reduces intermediate purification steps, saving time, solvents, and energy. | A tandem sequence of, for example, bromination followed by iodination in a single reaction vessel. |
Exploration of C-H Activation and Functionalization Strategies
A frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds, which transforms them from passive spectators into active participants in bond formation. acs.orgbath.ac.uk For this compound, two C-H bonds remain on the aromatic ring at the C3 and C5 positions. The selective functionalization of these sites represents a significant and valuable challenge.
Future research will likely focus on:
Regioselective Functionalization: Developing catalytic systems that can distinguish between the C3 and C5 positions is a primary goal. This could be achieved through the use of sophisticated ligands that control the steric and electronic environment of a metal catalyst or by leveraging the directing influence of the existing substituents. nih.govacs.org
Diverse Coupling Partners: Expanding the scope of C-H activation to include a wide range of coupling partners, such as alkenes (olefination), alkynes, and (hetero)arenes (arylation), will be crucial for generating molecular diversity from the this compound core. acs.orgrsc.org This could lead to novel indole (B1671886) syntheses or other valuable heterocyclic systems. rsc.org
Catalysis with Earth-Abundant Metals and Heterogeneous Systems
The reliance on precious metals like palladium for cross-coupling reactions is a major concern regarding cost and sustainability. chemrxiv.orgchemrxiv.org A significant trend in modern catalysis is the transition toward using more earth-abundant metals such as iron, copper, nickel, and cobalt. nsf.gov The bromo and iodo substituents on this compound make it an ideal substrate for exploring such catalytic transformations.
Key areas for future investigation include:
Selective Cross-Coupling: The differential reactivity of the C-I bond (more reactive) versus the C-Br bond (less reactive) can be exploited to perform sequential, site-selective cross-coupling reactions. Developing catalysts based on earth-abundant metals that can fine-tune this selectivity is a major research goal.
Heterogeneous Catalyst Development: Creating robust, recyclable heterogeneous catalysts based on earth-abundant metals would be a landmark achievement. nih.govrsc.org This would combine the cost-effectiveness of the metal with the operational simplicity of easy catalyst separation and reuse, aligning perfectly with green chemistry principles.
Mechanistic Understanding: A deeper understanding of the mechanisms of these novel catalytic systems is needed to optimize their performance and broaden their applicability. While replacing palladium is a goal, a holistic assessment considering factors like solvent use and ligand synthesis is necessary to ensure a truly "greener" process. nih.govdntb.gov.ua
| Metal | Relative Abundance | Potential Application with this compound |
|---|---|---|
| Iron (Fe) | High | Development of Fe-based catalysts for Suzuki, Sonogashira, or Buchwald-Hartwig type cross-coupling reactions. nsf.gov |
| Copper (Cu) | Medium | Cu-catalyzed Ullmann-type couplings (C-N, C-O bond formation) at the halogen positions. |
| Nickel (Ni) | Medium | Potential replacement for palladium in various cross-coupling reactions, possibly offering different reactivity and selectivity. nsf.gov |
| Palladium (Pd) | Low | Benchmark for high-efficiency cross-coupling; future work focuses on ultra-low ppm catalysis and effective recycling. chemrxiv.org |
Integration of Computational and Experimental Approaches for Reaction Discovery
The synergy between computational chemistry and experimental work is revolutionizing how chemical reactions are discovered and optimized. rsc.org By using theoretical models, researchers can predict reactivity, elucidate complex reaction mechanisms, and design new catalysts and substrates with desired properties, thereby saving significant time and resources.
For this compound, this integrated approach will be invaluable for:
Predicting Reactivity and Selectivity: Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate the electron density at different positions of the molecule, predicting the most likely sites for electrophilic or nucleophilic attack, or for C-H activation. researchgate.nettci-thaijo.orgresearchgate.net This can guide the design of experiments for selective functionalization.
Elucidating Reaction Mechanisms: Computational modeling can map out the energy profiles of potential reaction pathways, identify transition states, and explain the role of catalysts and ligands. researchgate.net This is crucial for understanding and improving the performance of novel catalytic systems.
In Silico Design of Derivatives: The physical, chemical, and electronic properties of hypothetical derivatives of this compound can be calculated before they are synthesized. researchgate.net This allows for the pre-screening of candidates for specific applications, such as in organic electronics or as pharmacologically active agents.
Design of Novel Scaffolds for Advanced Materials and Medicinal Chemistry
The ultimate goal of developing synthetic methodologies for this compound is to use it as a scaffold for creating novel molecules with valuable functions. unife.itrsc.orgscilit.com Its dense and varied functionalization provides a unique starting point for building molecular complexity.
Future directions in this area include:
Medicinal Chemistry: Halogenated anilines are common substructures in many pharmaceuticals. The related compound 4-bromo-2-iodoaniline (B187669) is a known precursor for quinolone and indole derivatives, which are important scaffolds in drug discovery. sigmaaldrich.comsigmaaldrich.com By using sequential, site-selective functionalization, libraries of complex, three-dimensional molecules can be generated from the this compound core and screened for biological activity against various targets.
Advanced Materials: Polyhalogenated aromatic compounds are of great interest in materials science, particularly for the development of organic semiconductors, liquid crystals, and flame-retardant materials. The ability to precisely tune the electronic properties of the aniline (B41778) ring through selective functionalization at the halogen and C-H positions could lead to new materials with tailored optical and electronic characteristics.
Privileged Scaffolds: Research will focus on transforming the this compound core into "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. nih.gov The strategic placement of diverse functional groups onto this core can generate molecules with the potential to become new classes of therapeutic agents.
Q & A
Q. Critical Parameters :
- Temperature control (<10°C) minimizes polyhalogenation.
- Solvent polarity (e.g., dichloromethane vs. acetic acid) affects regioselectivity.
- Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >90% purity .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
Key techniques include:
| Technique | Application | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Assigns substituent positions via coupling patterns. For example, the methyl group (δ ~2.3 ppm) and aromatic protons (δ ~6.8–7.5 ppm) confirm substitution patterns . | |
| Mass Spectrometry (HRMS) | Confirms molecular weight (311.94 g/mol) and isotopic patterns (Br/I) . | |
| X-ray Crystallography | Resolves crystal structure; halogen bonding between Br/I and adjacent groups is often observed . |
Advanced: How can competing dehalogenation side reactions be mitigated during cross-coupling reactions involving this compound?
Answer:
this compound is prone to dehalogenation under Suzuki-Miyaura or Ullmann coupling conditions. Strategies include:
- Catalyst Optimization : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to reduce oxidative elimination .
- Temperature Control : Lower reaction temperatures (60–80°C) prevent iodine dissociation.
- Additives : Add silver oxide (Ag₂O) to stabilize the iodide leaving group .
Case Study :
A 2023 study achieved 85% yield in a Suzuki coupling with phenylboronic acid using PdCl₂(dppf)/Cs₂CO₃ in DMF at 70°C .
Advanced: What computational methods predict the reactivity of this compound in electrophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d)) model:
- Electrophilic Aromatic Substitution (EAS) : Iodine’s ortho-directing effect increases electron density at the para position, favoring bromine substitution .
- Hammett Constants : σ⁺ values (Br: +0.26; I: +0.18) predict relative activation energies for subsequent reactions .
Validation :
Experimental IR and NMR data align with DFT-predicted vibrational modes and charge distribution .
Advanced: How does the steric bulk of the methyl group influence regioselectivity in palladium-catalyzed couplings?
Answer:
The methyl group at position 6 creates steric hindrance, which:
- Slows Oxidative Addition : Bulky ligands (e.g., XPhos) improve selectivity for iodine over bromine in cross-couplings .
- Directs Coupling Partners : In Heck reactions, the methyl group forces coupling partners to approach from the less hindered para position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
